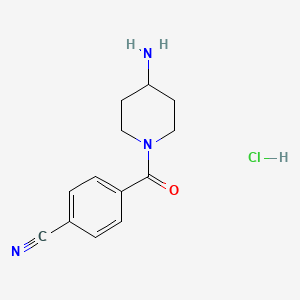

![molecular formula C23H20N2O3 B2770186 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide CAS No. 922082-22-2](/img/structure/B2770186.png)

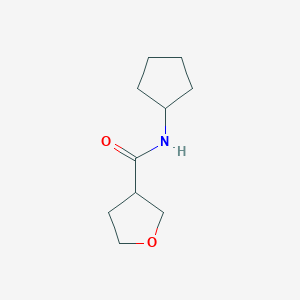

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide” is a chemical compound . It is related to the class of compounds known as 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine s-oxide derivatives . These compounds are selective inhibitors of the Dopamine D2 receptor .

Molecular Structure Analysis

The molecular formula of this compound is C22H17IN2O3 . The exact structure would require more specific information or advanced analytical techniques to determine.Applications De Recherche Scientifique

Catalytic Enantioselective Reactions

Research has shown the utility of dibenzo[b,f][1,4]oxazepines in catalytic enantioselective reactions. A study by De Munck et al. (2017) reports a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives with excellent yields and high enantioselectivities. This method employs a diaryl prolinol as the chiral ligand and Me2Zn as the zinc source, highlighting a significant advancement in the synthesis of chiral compounds (De Munck, Sukowski, Vila, Muñoz, & Pedro, 2017).

Enantioselective Alkylation

Another study by the same group of authors describes the enantioselective alkylation of various substituted dibenzo[b,f][1,4]oxazepines catalyzed by a (R)-VAPOL-Zn(II) complex. This process yields chiral 11-ethyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives with good yields and moderate enantioselectivities, marking the first example of such addition to cyclic aldimines (De Munck, Sukowski, Vila, & Pedro, 2017).

Synthetic Utilization and Novel Compounds Synthesis

Further investigations have focused on the synthetic utilization of dibenzo[b,f][1,4]oxazepines for creating novel compounds. Samet et al. (2006) explored the base-catalyzed intramolecular nucleophilic substitution for the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones, demonstrating a method for generating compounds from 2-nitrobenzoic acids with potential pharmacological applications (Samet, Kislyi, Marshalkin, & Semenov, 2006).

Antitumor Activities

Research into the bioactivities of dibenzo[b,f][1,4]oxazepines has also been conducted. Wu, He, and Pan (2006) identified new dihydrodibenzoxepins with anti-tumor activities against human tumor cell lines, expanding the potential therapeutic applications of these compounds (Wu, He, & Pan, 2006).

Mécanisme D'action

This compound is a selective inhibitor of the Dopamine D2 receptor . This suggests that it may have potential therapeutic applications in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Propriétés

IUPAC Name |

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3/c1-3-25-19-6-4-5-7-21(19)28-20-13-12-17(14-18(20)23(25)27)24-22(26)16-10-8-15(2)9-11-16/h4-14H,3H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUSWSMMUKSGMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2770103.png)

![2-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2770106.png)

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2770108.png)

![5-(4-fluorobenzyl)-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2770112.png)

![N-(butan-2-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2770113.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2770115.png)

![N-(benzo[d]thiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2770124.png)

![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(butan-2-yl)acetamide](/img/structure/B2770125.png)